molecular formula C14H17ClN2O3 B13911662 Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate

Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate

Cat. No.: B13911662
M. Wt: 296.75 g/mol
InChI Key: OOWLORRYHCZOEA-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloromethyl group, a methoxy group, and a propyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: Carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may result in different biological activities and chemical reactivity.

    7-Methoxy-1-propylbenzimidazole-5-carboxylate: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.

    2-(Chloromethyl)-benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may influence its solubility and binding properties.

Uniqueness

Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxy and propyl groups enhance its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-4-5-17-12(8-15)16-10-6-9(14(18)20-3)7-11(19-2)13(10)17/h6-7H,4-5,8H2,1-3H3

InChI Key

OOWLORRYHCZOEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)OC)CCl

Origin of Product

United States

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